molecular formula C22H25N3O5S B4012268 2-(4-{1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide

2-(4-{1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide

Cat. No.: B4012268
M. Wt: 443.5 g/mol
InChI Key: IDXLDVKGCNEHIM-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a central dihydro-1H-pyrrol-2-yl core substituted with a 3-(dimethylamino)propyl chain, a 4-hydroxyphenoxy group, and a thiophene-2-carbonyl moiety.

Properties

IUPAC Name

2-[4-[1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-2-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-24(2)10-4-11-25-19(14-6-8-15(9-7-14)30-13-17(23)26)18(21(28)22(25)29)20(27)16-5-3-12-31-16/h3,5-9,12,19,28H,4,10-11,13H2,1-2H3,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXLDVKGCNEHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may be explored as a potential drug candidate due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique electronic properties could make it useful in the development of organic semiconductors or other advanced materials.

    Biological Research: It could be used as a probe or tool compound to study various biological processes.

Mechanism of Action

The exact mechanism of action of 2-(4-{1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure suggests it could participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

2.1.1 2-(4-{1-[2-(Dimethylamino)ethyl]-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide (CAS 617694-16-3) This analogue differs from the target compound by having a 2-(dimethylamino)ethyl group instead of 3-(dimethylamino)propyl. The shorter alkyl chain reduces hydrophobicity (logP = 2.1 vs. 2.5 estimated for the target compound) and may alter binding interactions in biological systems.

2.1.2 Pyrazolo[3,4-d]pyrimidine and Chromenone Derivatives Compounds such as 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 83, ) share functional groups like dimethylamino and aromatic rings. However, their core structures (pyrazolo-pyrimidine vs. dihydro-pyrrol) result in distinct electronic properties and steric profiles. For instance, the pyrazolo-pyrimidine scaffold may enhance π-π stacking in protein binding pockets, whereas the pyrrolidone ring in the target compound could favor hydrogen bonding .

Spectroscopic and Physicochemical Properties

NMR data from demonstrate that substituent changes in analogous compounds (e.g., thiophene vs. phenyl groups) significantly alter chemical shifts in specific regions (e.g., δ 7.2–7.8 ppm for aromatic protons). For the target compound, the thiophene-2-carbonyl moiety would likely produce distinct deshielding effects compared to non-heterocyclic analogues, aiding structural elucidation .

Bioactivity and Functional Implications

While direct bioactivity data for the target compound are absent, structurally related compounds in and exhibit activities linked to their substituents. For example, fluorinated aryl groups (e.g., 3,5-difluorophenyl in ) enhance metabolic stability, suggesting that the thiophene group in the target compound may similarly resist oxidative degradation. The dimethylamino chain could also modulate cellular permeability, as seen in kinase inhibitors with basic side chains .

Tabulated Comparison of Key Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Dihydro-1H-pyrrol 3-(Dimethylamino)propyl, thiophene-2-carbonyl 429.49 High polarity, potential H-bonding
CAS 617694-16-3 Dihydro-1H-pyrrol 2-(Dimethylamino)ethyl, thiophene-2-carbonyl 429.49 Reduced logP vs. target compound
Example 83 () Pyrazolo-pyrimidine 4-(Dimethylamino), 3-fluoro-4-isopropoxyphenyl 571.20 Enhanced π-π stacking capability
Example 7 () Pyrazine-carboxamide 3,5-Difluorophenyl, hydroxy-acetamide 428.30 Chiral separation required

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-{1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-{1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide

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